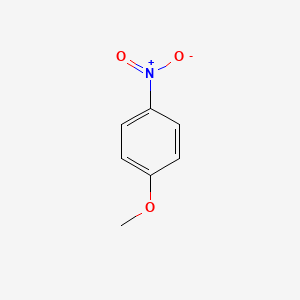

4-Nitroanisole

Description

Significance and Research Trajectory of Nitroaromatic Compounds

Nitroaromatic compounds constitute a significant class of industrial chemicals, widely utilized in the synthesis of various products nih.gov. While relatively uncommon in natural environments, human activities have introduced them broadly nih.gov. Research into nitroaromatic compounds has gained increasing attention over the past several decades, partly due to growing awareness of environmental contamination from pesticides, synthetic intermediates, and explosives cswab.org. The research trajectory has involved understanding their synthesis, chemical properties, environmental fate, and potential biological interactions nih.govcswab.org. Studies have revealed diverse biochemical strategies employed by biological systems, particularly bacteria, for the transformation and degradation of these compounds nih.govcswab.org. The unique chemistry of the nitro group, with its ability to accept electrons, allows some nitroaromatic compounds to act as self-oxidants, a property exploited in explosives nih.gov.

Historical Overview of 4-Nitroanisole Research and its Evolution

Research involving this compound has evolved alongside advancements in organic chemistry and analytical techniques. Historically, this compound has been recognized as an intermediate in the production of various chemicals, including dyes and pigments ontosight.aichemicalbook.com. Early research likely focused on its synthesis and its role as a precursor in these industrial processes. The typical synthesis involves the nitration of anisole (B1667542), requiring controlled conditions to favor the para substitution product ontosight.ai. Studies have also explored its preparation from p-nitrochlorobenzene through methoxylation chemicalbook.comchemicalbook.com. Over time, research expanded to investigate its physical and chemical properties in more detail. For instance, its photochemical reactivity, particularly photochemical nucleophilic aromatic substitution, has been a subject of study sigmaaldrich.compsu.edu. The evolution of analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, has enabled detailed structural and electronic studies of this compound and its derivatives oup.comresearchgate.net.

Current Research Landscape and Emerging Areas for this compound Studies

The current research landscape for this compound is diverse, encompassing various areas within chemical sciences. Studies continue to explore its reactivity under different conditions, including photochemical reactions and reactions in the presence of catalysts psu.edu. For example, research has investigated the regioselectivity of this compound photosubstitution with primary amines through mechanistic and theoretical studies acs.org. Spectroscopic studies, including microwave spectroscopy, are employed to understand its molecular structure and dynamics, particularly its significant dipole moment, which is relevant for experiments involving population transfer between rotational states researchgate.netresearchgate.net.

Emerging areas of study include the investigation of this compound's behavior in complex environments and its interactions with biological systems. Research into the biodegradation of nitroanisoles, including this compound, by bacterial strains like Rhodococcus species is ongoing, focusing on identifying the enzymes and pathways involved in its degradation sigmaaldrich.comsjtu.edu.cn. Furthermore, studies are exploring its solvation behavior in different solvent systems, such as amino acid ionic liquids, using experimental and theoretical methods acs.org. The use of this compound as a probe molecule in determining solvent parameters is also an area of current research sigmaaldrich.com. Theoretical studies using quantum chemical calculations complement experimental work to provide deeper insights into its reaction mechanisms and electronic properties psu.eduacs.org.

Interdisciplinary Relevance of this compound in Chemical Sciences

This compound holds interdisciplinary relevance across several branches of chemical sciences. In organic chemistry, it serves as a valuable intermediate in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms, particularly nucleophilic aromatic substitution reactions chemicalbook.com. Its unique electronic structure, influenced by the opposing electronic effects of the nitro and methoxy (B1213986) groups, makes it an interesting subject for physical organic chemistry studies exploring substituent effects and resonance interactions oup.com.

In analytical chemistry, this compound can be used as a standard or a probe molecule in various spectroscopic techniques acs.org. Its well-defined spectroscopic properties aid in the development and application of analytical methods. The study of its interaction with metal surfaces, as investigated by techniques like Surface-Enhanced Raman Scattering (SERS), demonstrates its relevance in surface chemistry and nanoscience researchgate.net.

Furthermore, research into the biodegradation and environmental fate of this compound connects chemistry with environmental science and microbiology sigmaaldrich.comsjtu.edu.cn. Understanding how microorganisms metabolize this compound is crucial for developing bioremediation strategies for contaminated environments. While safety and toxicity profiles are excluded from this article, the study of its metabolism within biological systems, such as O-demethylation by cytochrome P450 enzymes, highlights its relevance in biochemistry and pharmacology from a research perspective focused on metabolic pathways sigmaaldrich.comindustrialchemicals.gov.au.

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7NO3 | ontosight.ai |

| Molecular Weight | 153.14 g/mol | sigmaaldrich.comnih.gov |

| Appearance | Green to brown Crystals / Pale yellow crystalline solid | ontosight.aiechemi.com |

| Melting Point | 54 °C / 54-56 °C | ontosight.aiechemi.com |

| Boiling Point | 274 °C | echemi.com |

| Density | 1.2083 g/cm³ @ 68.4 °C / 1.233 g/mL at 25 °C | chemicalbook.comechemi.comsigmaaldrich.com |

| Water Solubility | 0.468 g/L (20 ºC) / Insoluble in water / Moderately soluble in water | ontosight.aichemicalbook.comechemi.com |

| Flash Point | 130 °C | echemi.comsigmaaldrich.com |

| XLogP3 | 2.03 | nih.govechemi.com |

| Dipole Moment | 6.15 D (along a-axis), 0.78 D (along b-axis) | researchgate.netresearchgate.net |

Selected Research Findings Related to this compound

| Research Area | Key Finding | Source |

| Photochemical Reactions | Regioselectivity of photochemical nucleophilic aromatic substitution changes with temperature. psu.edu | psu.edu |

| Spectroscopy | Significant dipole moment (6.15 D) makes it suitable for studies involving population transfer between rotational states. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Biodegradation | Degradation initiated by O-demethylation to 4-nitrophenol (B140041) catalyzed by a cytochrome P450 system in Rhodococcus sp. strain JS3073. sjtu.edu.cn | sjtu.edu.cn |

| Solvation Studies | Solvation behavior studied in amino acid ionic liquids using spectroscopic and theoretical methods. acs.org | acs.org |

| Catalysis | Used as a substrate to evaluate catalytic performance in reduction reactions. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUHAJGCKIQFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059208 | |

| Record name | p-Nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitroanisole appears as a light red or amber-colored liquid or crystals. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

531 °F at 760 mmHg (NTP, 1992) | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

greater than 230 °F (NTP, 1992) | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.254 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1 mmHg at 127 °F ; 18.5 mmHg at 167 °F; 30.0 mmHg at 194 °F (NTP, 1992), 0.01 [mmHg] | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Nitroanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

91-23-6(o-Nitroanisole); 100-17-4(p-Nitroanisole), 100-17-4 | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100174 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-methoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G989Z7WOLH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

48.9 °F (NTP, 1992) | |

| Record name | NITROANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis Methodologies and Advanced Synthetic Strategies for 4 Nitroanisole and Its Derivatives

Classical Synthetic Pathways for 4-Nitroanisole

The traditional methods for synthesizing this compound have been well-established in organic chemistry for many years. These routes, while reliable, often involve harsh conditions and can present challenges in selectivity and waste management.

Nitration of Anisole (B1667542) and Process Optimization

The direct electrophilic nitration of anisole is a primary and straightforward method for producing nitroanisole isomers. The methoxy (B1213986) group (-OCH₃) on the anisole ring is an activating group, directing the incoming nitro group (-NO₂) to the ortho and para positions.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Reaction Conditions for Nitration of Anisole

| Reagents | Temperature | Products |

|---|

A significant challenge in this synthesis is controlling the regioselectivity. The reaction typically yields a mixture of 2-Nitroanisole (B33030) and this compound, with the para isomer being the major product due to less steric hindrance. Separating these isomers requires additional purification steps.

Process optimization has focused on improving the selectivity for the desired this compound. Research has shown that using solid acid catalysts, such as those composed of phosphate (B84403) and molybdate (B1676688) on a silica (B1680970) gel support (PO₄/MoO₃/SiO₂), can enhance selectivity. These catalysts can be tailored to favor the formation of the para isomer, potentially by influencing the orientation of the anisole molecule at the catalyst's active site. For instance, studies have achieved up to 74% selectivity for this compound with high anisole conversion by adjusting the catalyst composition and reaction conditions.

Alternative Established Synthetic Routes

Beyond the direct nitration of anisole, other classical methods are widely used, often starting from precursors that already contain the nitro group at the desired position.

One common alternative is the nucleophilic aromatic substitution (SNAr) of 4-nitrochlorobenzene. The electron-withdrawing nitro group strongly activates the aromatic ring towards attack by nucleophiles. In this method, 4-nitrochlorobenzene is treated with sodium methoxide (B1231860) (CH₃ONa) or a solution of sodium hydroxide (B78521) in methanol (B129727). The methoxide ion displaces the chloride ion to yield this compound.

Another established route is a variation of the Williamson ether synthesis . This pathway involves the methylation of 4-nitrophenol (B140041). The phenolic proton of 4-nitrophenol is first removed by a base, such as potassium carbonate (K₂CO₃), to form the 4-nitrophenoxide anion. This highly nucleophilic anion is then treated with a methylating agent, like iodomethane (B122720) (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to produce this compound. chemicalbook.com This method is highly efficient, often providing excellent yields of the target product. chemicalbook.com

Modern and Sustainable Synthesis Approaches

In line with the principles of green chemistry, modern synthetic strategies aim to improve upon classical methods by utilizing milder reaction conditions, reducing waste, and employing catalytic systems that enhance efficiency and can be recycled.

Catalytic Synthesis Methods

Catalysis is at the forefront of modern synthesis, offering pathways that are more atom-economical and environmentally benign. For this compound synthesis, catalytic approaches have been applied to improve upon the classical SNAr reactions.

A significant advancement in the synthesis of this compound from 4-chloronitrobenzene is the use of Phase-Transfer Catalysis (PTC) . This technique facilitates the reaction between reactants located in different immiscible phases (e.g., a solid and a liquid). In the methoxylation of 4-chloronitrobenzene, a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) or a crown ether, transports the methoxide anion from the solid or aqueous phase into the organic phase where it can react with the aryl halide. ias.ac.inacs.org

The use of solid-liquid phase-transfer catalysis (S-L PTC) with solid sodium methoxide has been shown to be particularly effective, allowing the reaction to proceed at room temperature with 100% conversion and 100% selectivity for this compound. ias.ac.inacs.org This represents a substantial improvement over traditional liquid-liquid PTC or uncatalyzed reactions, which often require higher temperatures and result in lower selectivity. ias.ac.inacs.org Catalysts like polyethylene (B3416737) glycol (PEG) have also been employed in these systems. google.com

Comparison of Classical vs. PTC Synthesis from 4-Chloronitrobenzene

| Method | Catalyst | Temperature | Conversion/Selectivity |

|---|---|---|---|

| Classical SNAr | None | High | Moderate to Good |

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the formation of aryl ethers like this compound, copper-catalyzed methods are particularly relevant. The Ullmann condensation (or Ullmann ether synthesis) is a classical example, involving the reaction of an aryl halide with an alcohol in the presence of copper. wikipedia.orgbyjus.comorganic-chemistry.org

Traditional Ullmann reactions required stoichiometric amounts of copper and harsh conditions, such as high temperatures in polar solvents like nitrobenzene (B124822) or dimethylformamide. wikipedia.org However, modern iterations of this reaction employ catalytic amounts of soluble copper salts (e.g., CuI) often in the presence of a ligand, such as phenanthroline, which facilitates the catalytic cycle and allows for milder reaction conditions. wikipedia.org The reaction involves the copper(I) reagent reacting with the aryl halide. wikipedia.org

More advanced and sustainable approaches include the use of heterogeneous catalysts. For instance, recyclable copper-based metal-organic frameworks (MOFs), such as Cu-MOF-74, have been investigated for ligand-free O-arylation reactions. nih.govresearchgate.net These catalysts possess unsaturated copper sites within a porous structure, providing high activity and the significant advantage of being easily separated from the reaction mixture and reused over multiple cycles. nih.govresearchgate.net

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. While this field has grown exponentially and provided powerful tools for many transformations, its application to the direct synthesis of this compound is not widely reported in the scientific literature.

The primary synthetic routes to this compound, such as the nucleophilic aromatic substitution on 4-chloronitrobenzene, involve a substrate that is already highly activated by the strong electron-withdrawing nitro group. This high intrinsic reactivity often precludes the need for additional catalytic activation by a typical organocatalyst, which commonly functions by activating substrates through mechanisms like hydrogen bonding or iminium ion formation. Consequently, research in organocatalysis has generally focused on reactions where the substrates are less activated and therefore derive a greater benefit from this catalytic approach.

Photochemical Synthesis Techniques

Photochemical methods offer alternative pathways for the synthesis of this compound and related compounds, often proceeding through mechanisms distinct from classical thermal reactions. One notable process is the photochemical nucleophilic aromatic substitution (SNAr) where this compound can react with hydroxide ions to yield 4-methoxyphenol (B1676288) and 4-nitrophenol. This reaction highlights the light-induced activation of the aromatic ring towards nucleophilic attack.

Another significant area of photochemical synthesis is photo-nitration. The photolysis of the charge-transfer complex between an aromatic compound and tetranitromethane can lead to the formation of nitroaromatic products. rsc.orgrsc.org For instance, the reaction of 2-phenylpropene with tetranitromethane, either slowly in the dark or more rapidly under photochemical conditions, yields a nitro-trinitromethyl adduct. scispace.com While not a direct synthesis of this compound from anisole, these studies demonstrate the principle of using light to initiate nitration reactions, often involving radical ion intermediates. rsc.orgscispace.com

The irradiation of nitrate (B79036) (NO3−) or nitrite (B80452) (NO2−) in aqueous solutions generates a variety of nitrating agents, including the nitrogen dioxide radical (•NO2). mdpi.com These photogenerated species can then react with electron-rich aromatic compounds like phenols to produce nitrated derivatives. mdpi.com This process, known as photonitration, is of considerable environmental interest and provides a basis for synthetic strategies that leverage light to generate the necessary nitrating species in situ. mdpi.com

Table 1: Examples of Photochemical Reactions Involving Nitroaromatic Compounds

| Reactant(s) | Reaction Type | Product(s) | Key Observation |

|---|---|---|---|

| This compound, Hydroxide Ion | Photochemical SNAr | 4-Methoxyphenol, 4-Nitrophenol | Light-induced substitution of methoxy or nitro group. |

| 2-Phenylpropene, Tetranitromethane | Photo-induced Addition | 1-nitro-2-phenyl-2-trinitromethylpropane | Reaction proceeds faster with photochemical initiation. scispace.com |

| Naphthalene, Tetranitromethane | Photo-induced Addition | Nitro-trinitromethyl adducts | Predominant reaction pathway over substitution. rsc.org |

| Phenol, Irradiated Nitrate/Nitrite | Photonitration | Nitrophenols | Nitrating agents (e.g., •NO2) are generated in situ. mdpi.com |

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound and its derivatives, a key focus has been the development of solvent-free synthesis methods. Traditional nitration of anisole often uses a mixture of concentrated nitric and sulfuric acids, which poses significant environmental and safety challenges. youtube.com

Research has demonstrated the feasibility of solvent-free nitration of anisole to produce 2,4-dinitroanisole (B92663), a derivative of this compound. This process uses a reactive nitrating species, such as propionyl nitrate, generated in situ from propionic anhydride (B1165640) and nitric acid. By eliminating the need for a separate solvent, this method reduces waste and potential environmental contamination. Such additive-free and solvent-free approaches are considered more environmentally benign and are being explored for larger-scale production.

The development of these greener synthetic routes is driven by the need for more sustainable manufacturing processes for important industrial chemicals like 2,4-dinitroanisole (DNAN), which is used as a replacement for TNT in melt-cast explosives. While this specific example focuses on dinitration, the underlying principles of using in situ generated reagents and eliminating solvents are directly applicable to the cleaner production of this compound itself.

Synthesis of Functionalized this compound Derivatives

The this compound scaffold serves as a valuable starting point for the synthesis of more complex molecules with diverse functionalities. echemi.com The introduction of additional substituents onto the aromatic ring allows for the fine-tuning of the molecule's chemical and physical properties. The strongly electron-withdrawing nature of the nitro group can activate the aromatic system for certain reactions, facilitating the preparation of newly functionalized derivatives. mdpi.com

Strategies for Introducing Additional Substituents

The introduction of new functional groups onto the this compound ring is governed by the directing effects of the pre-existing methoxy (-OCH3) and nitro (-NO2) groups. These groups influence the regioselectivity of electrophilic aromatic substitution (EAS), the most common class of reactions for functionalizing aromatic rings.

The methoxy group is an activating group, meaning it increases the rate of EAS compared to benzene (B151609). It is also an ortho, para-director, channeling incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. youtube.com Conversely, the nitro group is a strongly deactivating group, making the ring less reactive towards electrophiles, and is a meta-director. youtube.comyoutube.com

In this compound, the para position is already occupied by the nitro group. Therefore, the activating, ortho-directing effect of the methoxy group dominates, directing incoming electrophiles to the carbons at positions 2 and 6 (ortho to the methoxy group). The deactivating, meta-directing effect of the nitro group also points to these same positions (meta to the nitro group). This reinforcement of directing effects makes the positions ortho to the methoxy group the primary sites for further electrophilic substitution.

Regioselectivity in Derivatization Reactions

Regioselectivity in the derivatization of this compound is a direct consequence of the electronic properties of the methoxy and nitro substituents. The outcome of an electrophilic aromatic substitution reaction is determined by the stability of the carbocation intermediate (the sigma complex or Wheland intermediate) formed during the reaction. organicchemistrytutor.com

Methoxy Group (-OCH3): This group is electron-donating through resonance. The oxygen atom's lone pairs can delocalize into the aromatic ring, stabilizing the positive charge of the sigma complex, particularly when the electrophile adds to the ortho or para positions. organicchemistrytutor.com This resonance stabilization significantly lowers the activation energy for ortho and para attack, making these pathways much faster than meta attack. youtube.com

Nitro Group (-NO2): This group is strongly electron-withdrawing both by induction (due to the electronegativity of nitrogen and oxygen) and by resonance. youtube.com It pulls electron density out of the ring, which destabilizes the positively charged sigma complex, thereby deactivating the ring towards electrophilic attack. youtube.comunizin.org Resonance structures show that the ortho and para positions relative to the nitro group acquire a partial positive charge, making them particularly unattractive to an incoming electrophile. youtube.com Consequently, the meta position, which is less deactivated, becomes the preferred site of attack relative to the ortho and para positions. youtube.comorganicchemistrytutor.com

When both groups are present as in this compound, their effects combine. The powerful activating and ortho-directing effect of the methoxy group overrides the deactivating nature of the nitro group, and both groups direct incoming electrophiles to the same positions (C2 and C6), leading to high regioselectivity in derivatization reactions.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Type | Reactivity Effect | Directing Effect | Favored Positions on this compound |

|---|---|---|---|---|

| Methoxy (-OCH3) | Electron-Donating (Resonance) | Activating | ortho, para | C2, C6 |

| Nitro (-NO2) | Electron-Withdrawing (Inductive & Resonance) | Deactivating | meta | C2, C6 |

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs based on the this compound structure involves creating molecules with specific three-dimensional arrangements, a critical aspect in fields like medicinal chemistry where enantiomers can have different biological activities. mdpi.com While direct stereoselective synthesis on the this compound ring itself is uncommon, the principles are applied to create related chiral nitroaromatic compounds.

One major strategy involves the asymmetric synthesis of molecules containing a chiral center attached to a nitro-substituted aromatic ring. For example, chiral nitro derivatives of propranolol (B1214883) have been synthesized. mdpi.com The process involves creating a racemic mixture and then separating the enantiomers using chiral High-Performance Liquid Chromatography (HPLC). mdpi.com The absolute configuration of the separated enantiomers can then be determined using methods like derivatization with a chiral agent followed by NMR analysis. mdpi.com

Another approach is the use of chiral auxiliaries or catalysts to control the stereochemical outcome of a reaction. For instance, the stereoselective synthesis of novel chiral pyrazole (B372694) derivatives, which can be considered complex analogs, has been achieved using tert-butanesulfinamide as a chiral auxiliary. nih.gov This method involves the stereoselective addition of a nucleophile to a chiral sulfinyl imine to establish the desired stereocenter. nih.gov Similarly, catalytic asymmetric reactions, such as cycloadditions catalyzed by chiral metal complexes, can be used to construct chiral heterocyclic systems appended to a nitroaromatic core. rsc.org These advanced methods provide access to enantiomerically enriched compounds that are analogs of functionalized this compound. researchgate.netrsc.org

Reaction Mechanisms and Kinetics of 4 Nitroanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions of 4-Nitroanisole

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction type for activated aromatic systems. The presence of electron-withdrawing groups, such as the nitro group in this compound, facilitates the attack of a nucleophile on the aromatic ring by stabilizing the transient negative charge developed in the Meisenheimer complex intermediate massbank.eu.

Kinetics and Mechanistic Studies of SNAr Reactions

Kinetic and mechanistic studies of SNAr reactions involving this compound and its derivatives have been conducted with various nucleophiles. These studies often involve measuring reaction rates under different conditions to elucidate the reaction pathway and determine the rate-limiting step. For instance, the kinetics and mechanism of SNAr reactions of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with para-substituted anilines in methanol-dimethyl sulfoxide (B87167) mixtures have been investigated easychem.org. Such studies typically involve analyzing second-order rate coefficients and their dependence on the structure of the nucleophile and the solvent composition easychem.orgnih.gov. Brønsted and Hammett plots are often employed to understand the sensitivity of the reaction rate to the basicity of the nucleophile and the electronic effects of substituents easychem.orgnih.gov. The mechanism generally involves the formation of a Meisenheimer σ-complex, followed by the expulsion of a leaving group massbank.euuni.lu. The rate-determining step can vary depending on the specific reactants and conditions nih.govepa.gov.

Influence of Solvent Effects on Reaction Pathways

Solvent effects play a crucial role in SNAr reactions of this compound. The polarity and hydrogen-bonding capabilities of the solvent can significantly influence reaction rates and pathways by affecting the stability of the reactants, transition states, and intermediates, particularly the charged Meisenheimer complex easychem.orgfishersci.noflybase.org. Studies on the reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with substituted anilines in mixtures of methanol (B129727) and dimethyl sulfoxide have shown dramatic variations in rate coefficients with increasing dimethyl sulfoxide composition easychem.org. These variations highlight the importance of the specific molecular structure of solvent molecules in determining chemical reactivity easychem.org. The solvation model can be supported by solvatochromism exhibited by reactants in the solvent mixture easychem.org.

Substituent Effects on SNAr Reactivity

The presence and position of substituents on both the aromatic ring and the attacking nucleophile significantly impact SNAr reactivity. Electron-withdrawing groups on the aromatic ring, especially at the ortho and para positions relative to the leaving group, enhance the reaction rate by stabilizing the negative charge in the Meisenheimer complex massbank.eu. Conversely, electron-donating groups generally decrease reactivity. Studies on the reactions of substituted anilines with activated aromatic compounds demonstrate the influence of substituents on the nucleophile's basicity and electronic properties, which in turn affects the rate of nucleophilic attack easychem.orgnih.gov. Hammett and Brønsted correlations are used to quantify these substituent effects and provide insights into the transition state structure easychem.orgnih.gov.

Photochemical Reactions of this compound

This compound is also known to undergo photochemical reactions, including photochemical nucleophilic aromatic substitution (Photo-SNAr) wikipedia.orgfishersci.nlfishersci.nofishersci.seamericanelements.comnih.gov. These reactions occur upon irradiation with light and often involve different mechanisms compared to ground-state SNAr reactions.

Photochemical Nucleophilic Aromatic Substitution (Photo-SNAr)

Photochemical nucleophilic aromatic substitution (Photo-SNAr) of this compound can lead to the replacement of either the nitro group or the methoxy (B1213986) group, depending on the reaction conditions and the nature of the nucleophile wikipedia.orgfishersci.nlnih.gov. For example, photolysis of this compound with a hydroxide (B78521) ion can yield both 4-methoxyphenol (B1676288) and 4-nitrophenol (B140041) wikipedia.orgfishersci.nlsigmaaldrich.comfishersci.at. The mechanism of photosubstitution in nitroarenes can involve a Sɴ2Ar* mechanism, which includes a σ-complex with the nucleophile in the excited state wikipedia.org. While the exact mechanism for this compound photolysis is still debated, studies suggest the involvement of triplet excited states and the formation of intermediate adducts nih.gov.

Temperature Sensitivity in Photochemical Processes

The regioselectivity and efficiency of photochemical reactions of this compound can be sensitive to temperature wikipedia.orgfishersci.nlnih.govnih.gov. Studies have shown that the reaction regioselectivity in the photosubstitution of this compound by a hydroxide ion can change dramatically with temperature over a wide range wikipedia.orgfishersci.nl. For instance, the quantum yield of 4-methoxyphenol formation was found to be temperature independent, whereas that of 4-nitrophenol formation was temperature dependent wikipedia.orgfishersci.nl. This suggests that a temperature-dependent process occurs after the initial partitioning between the replacement of the nitro group and the methoxy group wikipedia.orgfishersci.nl. Quantum chemical calculations are often used to investigate these temperature-sensitive processes wikipedia.orgfishersci.nlnih.gov.

Quantum Yield Analysis in Photochemistry

Photochemical reactions involving this compound can lead to various transformations, including nucleophilic aromatic substitution. The quantum yield () of a photochemical reaction quantifies the efficiency of this process, defined as the number of molecules of product formed per photon absorbed. copernicus.org

Studies on the photochemical nucleophilic aromatic substitution of this compound with hydroxide ions have shown that the reaction regioselectivity is temperature-sensitive. psu.edunih.gov For instance, the quantum yield for the formation of 4-methoxyphenol (resulting from nitro group substitution) was found to be temperature-independent. psu.edunih.gov In contrast, the formation of 4-nitrophenol (resulting from methoxy group substitution) showed a temperature-dependent quantum yield. psu.edunih.gov This suggests that a temperature-dependent process occurs after the initial partitioning between the two substitution pathways in the excited state. psu.edu

Data from photochemical studies illustrate the temperature dependence of product formation:

| Temperature (°C) | Quantum Yield (4-methoxyphenol formation) | Quantum Yield (4-nitrophenol formation) |

| -20 | Temperature independent | Negligible |

| 25 | Temperature independent | Increased (10% of 4-methoxyphenol) |

| 196 | Temperature independent | Main reaction pathway |

Note: Quantum yield values for 4-methoxyphenol formation were found to be temperature independent, while those for 4-nitrophenol formation were temperature dependent. psu.edunih.gov

The quantum yield can also be influenced by the concentration of the nucleophile. For some aromatic photosubstitution reactions, the reciprocal of the quantum yield shows a linear dependence on the reciprocal of the nucleophile concentration, suggesting a competition between reaction and quenching of the excited state. scispace.com

Reductive Transformations of the Nitro Group

The nitro group in this compound is susceptible to reduction, leading to the formation of various products, including the corresponding amine, 4-aminoanisole, and intermediate species. nm.gov Reductive biotransformation is considered a primary fate of nitroanisoles in the environment. sjtu.edu.cn

Catalytic reduction of the nitro group is a common method to synthesize 4-aminoanisole. Various catalytic systems can be employed for this transformation. For example, studies have investigated the catalytic reduction of this compound using nanocatalysts like Co@BN core-shell nanoparticles in the presence of NaBH4. rsc.orgrsc.org Under such conditions, a high conversion of this compound to 4-aminoanisole has been reported. rsc.orgrsc.org

The mechanism of catalytic reduction of nitroarenes often involves the adsorption of both the nitroarene and the reducing agent onto the catalyst surface, followed by electron transfer processes. rsc.org For instance, in the case of Co@BN catalysts with NaBH4, it is proposed that BH4- adsorbs onto the catalyst and transfers electrons to the metal nanoparticles, forming Co-H species which then facilitate the reduction of the nitro group. rsc.org

Studies on the catalytic reduction of various nitroarenes, including this compound, have shown that the conversion efficiency can be high. rsc.orgrsc.org

| Nitroarene | Catalyst (13.6 wt% Co@BN) | Reducing Agent (excess NaBH4) | Reaction Time (min) | Conversion (%) |

| This compound | Yes | Yes | 30 | ~100 |

| 4-Nitroaniline | Yes | Yes | 30 | ~100 |

| 4-Nitrophenol | Yes | Yes | 30 | ~100 |

| 4-Nitrochlorobenzene | Yes | Yes | 30 | ~82 |

| 4-Nitromethylbenzene | Yes | Yes | 30 | ~74 |

Data derived from catalytic reduction studies using Co@BN nanocatalysts. rsc.orgrsc.org

Biological systems, particularly microorganisms, can also reduce the nitro group of this compound. Reductive biotransformation is a significant process in the environmental fate of nitroanisoles. sjtu.edu.cn Under anaerobic conditions, the reduction of nitroaromatic compounds to aromatic amines is often catalyzed by nitroreductases. mdpi.com This process typically involves successive two-electron transfers to the nitro group, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the amine. nm.govmdpi.com

While the complete anaerobic degradation of nitroanisoles can be slow, the initial reduction of the nitro group is a well-documented biological transformation. sjtu.edu.cnmdpi.com Some bacteria are known to degrade nitroaromatic compounds and can utilize them as sole carbon and energy sources under aerobic conditions. sjtu.edu.cnmdpi.com For example, Rhodococcus sp. strain JS3073 has been shown to degrade this compound aerobically, initiating the process via O-demethylation to form 4-nitrophenol. sjtu.edu.cnresearchgate.net This O-demethylation is catalyzed by a three-component cytochrome P450 system. sjtu.edu.cnresearchgate.net

The reduction of the nitro group in this compound can generate various intermediates, including 4-nitrosoanisole and 4-hydroxylaminoanisole, before the final product, 4-aminoanisole, is formed. nm.gov Under certain conditions, particularly anaerobic environments, these reduced intermediates can undergo coupling reactions to form dimeric products, such as azo and azoxy compounds. nm.govsjtu.edu.cnarizona.edunih.gov

For instance, the reduction of this compound can lead to the formation of the azo dimer 4,4'-dimethoxyazobenzene. sjtu.edu.cnarizona.edunih.gov This coupling can occur through the chemical reaction between reduced intermediates like 4-nitrosoanisole and 4-aminoanisole. arizona.edu Studies using anaerobic granular sludge incubated with this compound have provided evidence for the formation of 4,4'-dimethoxyazobenzene. arizona.edunih.gov However, due to the potential instability of the azo bond under reducing conditions, the azo dimer may be further reduced, leading to the accumulation of 4-aminoanisole as the major product. nih.gov

The formation of such coupling products is of environmental significance as they can sometimes be more toxic than the parent nitroaromatic compounds. sjtu.edu.cnarizona.edunih.gov

Electrophilic Aromatic Substitution Reactions on this compound

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. The reactivity and regioselectivity of EAS on a substituted benzene (B151609) ring are governed by the nature of the substituents present. In this compound, the methoxy group is an activating and ortho, para-directing group, while the nitro group is a deactivating and meta-directing group. nih.gov

Considering the positions relative to the methoxy group, the ortho and para positions are activated. Relative to the nitro group, the meta positions are directed. In this compound, the positions ortho to the methoxy group are also meta to the nitro group. The position para to the methoxy group is also para to the nitro group.

The strong deactivating effect of the nitro group generally makes this compound less reactive towards EAS compared to anisole (B1667542). However, EAS can still occur, typically at the positions directed by the stronger activating group, which is the methoxy group. Therefore, electrophilic attack is expected to primarily occur at the positions ortho to the methoxy group (which are meta to the nitro group).

Nitration, a common EAS reaction, involves the attack of the nitronium ion (NO2+) on the aromatic ring. nih.govmasterorganicchemistry.com While nitration of anisole primarily yields this compound (para product) and 2-nitroanisole (B33030) (ortho product) due to the activating and ortho, para-directing effect of the methoxy group, further nitration of this compound would be influenced by both substituents. askfilo.com The methoxy group directs to the positions ortho to it (positions 2 and 6), while the nitro group directs to the positions meta to it (positions 3 and 5). Given the deactivating nature of the nitro group, EAS on this compound is generally less facile than on anisole.

Studies on the nitration of substituted anisoles have investigated the mechanisms and kinetics of these reactions. rsc.orgrsc.org

Radical Reactions Involving this compound

This compound can participate in radical reactions. The nitro group is known to undergo one-electron reduction to form a nitro radical anion. psu.eduuchile.cl This radical anion is a key intermediate in the reductive transformations of nitroaromatic compounds.

Electrochemical studies have characterized the formation and behavior of the this compound radical anion in different media. psu.eduuchile.cl The stability of the nitro radical anion can vary depending on the solvent and pH conditions. In protic media, the radical anion may undergo further reactions, such as disproportionation. psu.edu In aprotic media, the nitro radical anions tend to be more stable. psu.edu

Radical reactions involving nitroaromatic compounds can also occur in environmental contexts, such as in atmospheric processes or water treatment. inl.gov For example, reactions with photochemically produced hydroxyl radicals can contribute to the degradation of nitroanisoles in the atmosphere. inl.govnih.gov

The reactivity of nitroanisole isomers in radical reactions can differ. Studies comparing the electrochemical characteristics and radical anion behavior of 2-, 3-, and this compound have shown variations in their reduction potentials and the stability of their corresponding radical anions. psu.edu

Spectroscopic and Structural Characterization of 4 Nitroanisole and Its Intermediates

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Advanced spectroscopic methods provide powerful tools for determining the precise molecular structure and understanding the physical properties of compounds like 4-nitroanisole. These techniques offer high resolution and sensitivity, enabling detailed analysis of molecular energy levels and interactions.

Microwave Spectroscopy for Rotational States and Dipole Moments

Microwave spectroscopy is particularly useful for studying the rotational transitions of molecules in the gas phase, providing information about their moments of inertia and, consequently, their molecular structure. It also allows for the determination of molecular dipole moments.

This compound has been investigated using microwave spectroscopy, revealing key information about its rotational behavior and charge distribution. Studies have shown that this compound possesses a significant dipole moment. Specifically, the dipole moment has been determined to be large along the inertial a-axis and smaller along the b-axis. This substantial dipole moment component makes this compound a potential candidate for experiments involving manipulation of molecular motion using electric fields mpg.deresearchgate.netnih.govresearchgate.net.

The determination of rotational constants for this compound has been achieved through microwave spectroscopy mpg.de. While earlier low-resolution studies provided rotational constants, high-resolution techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy are necessary to obtain detailed structural parameters such as bond lengths and angles, as well as information on nuclear quadrupole coupling mpg.de.

Based on experimental data, the dipole moment components of this compound have been reported as 6.15 D along the inertial a-axis and 0.78 D along the b-axis mpg.deresearchgate.netnih.govresearchgate.net.

| Dipole Moment Component | Value (Debye) |

|---|---|

| μa | 6.15 |

| μb | 0.78 |

The large dipole moment along the a-axis is a notable characteristic that influences the molecule's interaction with electric fields mpg.deresearchgate.netnih.govresearchgate.net.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a broadband technique that allows for the rapid acquisition of a wide portion of a molecule's rotational spectrum. This method involves applying a short, broadband microwave pulse (a "chirp") to a sample of supersonically expanded, internally cold molecules mpg.de. The molecules that are resonant with frequencies within the chirp are polarized, and the subsequent decay of this macroscopic dipole moment is recorded as a free induction decay (FID) in the time domain mpg.de. Fourier transformation of the FID yields the frequency-domain rotational spectrum mpg.de.

CP-FTMW spectroscopy has been applied to study the rotational spectrum of this compound in the frequency range of 2-8 GHz researchgate.netnih.govresearchgate.netdntb.gov.ua. This technique offers high resolution and sensitivity, enabling the assignment of spectra for the parent molecule and its isotopologues containing naturally abundant ¹³C, ¹⁵N, and ¹⁸O mpg.deresearchgate.netnih.govresearchgate.net. The high signal-to-noise ratio achievable with CP-FTMW spectroscopy, for example, a ratio of 1000:1 from 800,000 acquisitions in one study, is sufficient to observe these low-abundance isotopologues mpg.de.

The assignment of the rotational spectra of the parent molecule and its isotopically substituted species allows for the determination of the molecular structure using methods such as Kraitchman's equations and least-squares fitting approaches mpg.deresearchgate.netnih.govresearchgate.net. This provides detailed structural parameters that can be compared with theoretical calculations mpg.de.

Population transfer experiments using tailored microwave pulses are employed to manipulate the populations of specific rotational energy levels within a molecule mpg.deresearchgate.netnih.govresearchgate.net. This technique can be applied after the rotational spectrum has been assigned and three-level systems are identified mpg.de. By applying microwave pulses with specific frequencies and shapes ("tailored pulses"), it is possible to selectively increase the population of certain rotational states mpg.deresearchgate.netnih.govresearchgate.net.

For this compound, tailored microwave pulses have been utilized to investigate the possibility of transferring population between its rotational states mpg.deresearchgate.netnih.govresearchgate.net. This is particularly relevant due to the molecule's large dipole moment, which enhances its interaction with microwave fields mpg.deresearchgate.netnih.govresearchgate.net. Such population transfer techniques can be valuable for preparing molecules in specific quantum states for further experiments, such as molecular deceleration mpg.deresearchgate.netnih.govresearchgate.net.

Experiments involving tailored pulses, including those at single frequencies or using narrow chirps, are performed using similar setups to CP-FTMW spectroscopy but with modified pulse schemes and potentially different amplifiers to control the microwave power mpg.de. The extent of population transfer can be indicated by the emission signal detected after the application of these pulses, which also helps reconfirm the connectivity of the investigated transitions mpg.de.

Vibrational Spectroscopy (FT-IR and FT-Raman)

FT-IR and FT-Raman spectroscopy have been used to investigate the vibrational spectra of this compound and related nitroanisole derivatives nih.govnih.gov. These techniques typically involve recording spectra in specific frequency ranges, such as 4000-400 cm⁻¹ for FT-IR and 3500-100 cm⁻¹ for FT-Raman nih.govniscpr.res.in.

The experimental vibrational spectra are often analyzed in conjunction with theoretical calculations, such as those based on Density Functional Theory (DFT) nih.govnih.govniscpr.res.in. This combined approach helps in the assignment of observed vibrational bands to specific molecular vibrations nih.govnih.govniscpr.res.in.

Normal coordinate analysis (NCA) is a computational technique used to interpret vibrational spectra and assign observed frequencies to specific normal modes of vibration nih.govniscpr.res.insci-hub.se. This analysis is based on the molecular geometry and a calculated force field, which describes the potential energy of the molecule as a function of atomic displacements nih.govniscpr.res.insci-hub.se.

For this compound and its derivatives, normal coordinate analysis has been employed to aid in the assignment of vibrational bands observed in FT-IR and FT-Raman spectra nih.govniscpr.res.in. This involves defining a set of internal coordinates (such as bond lengths, bond angles, and dihedral angles) and constructing a non-redundant set of local symmetry coordinates niscpr.res.insci-hub.se. The theoretically calculated force fields, often obtained from DFT calculations, are then transformed into these vibrational coordinates niscpr.res.insci-hub.se.

Comparison between the theoretically predicted vibrational frequencies and intensities (IR activities and Raman scattering activities) and the experimentally observed bands allows for reliable vibrational assignments nih.govniscpr.res.in. The total energy distribution (TED) values obtained from NCA can further support the correctness of these assignments niscpr.res.in. Studies on related compounds like 2-bromomethyl-4-nitroanisole and 4-bromo-3-nitroanisole (B157122) demonstrate the application of NCA in interpreting their vibrational spectra nih.govniscpr.res.in.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁸O Isotope Labeling)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules by probing the magnetic properties of atomic nuclei. Different isotopes, such as ¹H, ¹³C, ¹⁵N, and ¹⁸O, can be studied using NMR, providing complementary information about the molecular structure and electronic environment.

NMR spectroscopy has been applied to study this compound, providing insights into the chemical environment of its constituent atoms. ¹H and ¹³C NMR spectra for this compound are available nih.govchemicalbook.com. Studies on substituted anisoles, including this compound, have utilized ¹³C, ¹⁵N, and ¹⁷O NMR spectroscopy to investigate the electronic effects of substituents on the benzene (B151609) ring oup.com.

Isotope labeling, such as with ¹³C, ¹⁵N, and ¹⁸O, can be particularly valuable in NMR studies. By selectively enriching specific positions in the molecule with these isotopes, or by observing their signals at natural abundance, detailed information about connectivity, dynamics, and electronic structure can be obtained mpg.deresearchgate.netnih.govresearchgate.netresearchgate.net. For instance, CP-FTMW spectroscopy studies on this compound were able to observe the rotational spectra of isotopologues containing naturally abundant ¹³C, ¹⁵N, and ¹⁸O, which is crucial for structural determination mpg.deresearchgate.netnih.govresearchgate.net. While the primary information from these microwave studies is rotational, the ability to detect these isotopologues highlights the potential for using isotopic substitution in conjunction with other spectroscopic methods like NMR to gain comprehensive structural and electronic information.

NMR studies on substituted nitrobenzenes and anisoles have explored the chemical shifts of various nuclei, including carbons bearing the nitro group, nitro oxygens, and methoxyl oxygens oup.com. Analysis of these chemical shifts can provide information about resonance and inductive effects within the molecule oup.com. For example, the ¹⁷O signal of the nitro group and the methoxyl oxygen signals have been observed in specific chemical shift ranges for this compound and its derivatives oup.com. The ¹⁵N signal of the nitro group has also been reported oup.com.

| Nucleus | Typical Chemical Shift Range (ppm) |

|---|---|

| ¹⁷O (Nitro group) | 560 - 585 |

| ¹⁷O (Methoxyl) | 25 - 90 |

| ¹⁵N (Nitro group) | -10 - -19 |

Note: These ranges are based on studies of this compound and related derivatives. oup.com

Studies using NMR, including those involving isotopic analysis at natural abundance (irm-NMR), can provide position-specific isotopic information, offering insights into isotopic fractionation and molecular origin researchgate.net. While irm-NMR is often applied for authentication and metabolic studies, the underlying principles of position-specific isotopic analysis are relevant for detailed structural and electronic investigations when combined with isotope labeling strategies researchgate.net.

Mass Spectrometry (MS) for Metabolite and Degradation Product Identification

Mass spectrometry is a powerful analytical technique used to identify and quantify compounds based on their mass-to-charge ratio. It is particularly useful for tracing the metabolic pathways and degradation routes of compounds like this compound by identifying intermediate and final products.

Studies on the degradation of this compound by microorganisms have utilized mass spectrometry to identify the resulting products. For instance, the aerobic degradation of this compound by Rhodococcus sp. strain JS3073 has been shown to initiate with O-demethylation, leading to the formation of 4-nitrophenol (B140041). sjtu.edu.cnresearchgate.net This metabolic step involves the removal of the methyl group from the methoxy (B1213986) substituent. Further degradation of 4-nitrophenol proceeds through pathways involving the formation of 1,2,4-benzenetriol (B23740) and the release of nitrite (B80452). sjtu.edu.cnresearchgate.net

Another reported degradation pathway for this compound by a Rhodococcus sp. involves the removal of the methyl group, yielding 4-nitrophenol, followed by degradation via 4-nitrocatechol (B145892) and 1,2,4-trihydroxybenzene. asm.org Reductive biotransformation is also a primary fate of nitroanisoles in the environment, potentially leading to the formation of aromatic amines and azo compounds. sjtu.edu.cn Mass spectrometry can be employed to detect and confirm the presence of these various metabolites and degradation products, providing evidence for the proposed degradation pathways.

UV-Vis Spectroscopy and Solvatochromic Behavior

UV-Vis spectroscopy is used to study the electronic transitions of molecules, providing information about their electronic structure and the presence of chromophores. This compound exhibits characteristic absorption bands in the UV-Vis spectrum due to the presence of the nitro group and the aromatic ring.

The UV-Vis spectral properties of this compound can be influenced by the surrounding solvent, a phenomenon known as solvatochromism. This occurs due to differential stabilization of the ground and excited states of the molecule by solvent interactions, such as hydrogen bonding and dipole-dipole interactions.

This compound has been investigated as a solvatochromic probe to characterize the properties of different solvent systems, including mixtures of ionic liquids with molecular solvents. nih.govacs.org Studies have measured the UV-Vis shifts of this compound in various solvent mixtures to determine solvatochromic parameters such as normalized polarity (ETN), dipolarity/polarizability (π*), hydrogen-bond acceptor basicity (β), and hydrogen-bond donor acidity (α). nih.govacs.org The solvatochromic behavior of this compound can be used to distinguish between structurally similar compounds and to understand solute-solvent and solvent-solvent interactions in complex mixtures. nih.govua.pt For instance, comparisons of the solvatochromic behavior of this compound, 4-nitroaniline, and N,N-diethyl-4-nitroaniline have shown differences in their responses to various aqueous solutions, highlighting the sensitivity of this technique to subtle structural variations and intermolecular interactions. nih.gov

Crystallographic Studies of this compound and its Cocrystals

Crystallographic studies, primarily X-ray diffraction, provide detailed information about the solid-state structure of a compound, including molecular conformation, packing arrangements, and intermolecular interactions such as hydrogen bonds and π-π stacking. While direct crystallographic data specifically for this compound is not extensively detailed in the provided search results, studies on related nitroaromatic compounds and the concept of cocrystallization offer relevant insights into the potential for such analyses.

Cocrystallization involves the formation of crystalline structures composed of two or more neutral molecules in a definite stoichiometric ratio. This technique can be used to modify the physicochemical properties of a compound without altering its molecular structure. mdpi.combrad.ac.uk Studies on cocrystals of related compounds, such as 4-nitrophenol, demonstrate how crystallographic analysis can reveal the supramolecular synthons and interaction networks (e.g., hydrogen bonds, chalcogen bonds, and π-π stacking) that govern crystal formation and stability. mdpi.com

The ability of nitroaromatic compounds to form cocrystals is influenced by their functional groups and their capacity to engage in various intermolecular interactions. While specific cocrystal structures of this compound were not found, the principles of cocrystallization and the crystallographic analysis applied to similar systems suggest that this compound could potentially form cocrystals with suitable coformers, and its solid-state structure and interactions within such cocrystals could be elucidated using X-ray diffraction. The challenge in obtaining suitable single crystals for X-ray diffraction, particularly for elusive cocrystals, is a known aspect of crystallographic studies. rsc.org

Computational Chemistry Approaches to Structural Analysis

Computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, are valuable tools for studying the electronic structure, molecular geometry, vibrational frequencies, and reactivity of molecules. These methods complement experimental spectroscopic and crystallographic data by providing theoretical insights at the molecular level.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Vibrational Frequencies

DFT is a widely used computational method that approximates the electronic structure of a many-electron system. It is particularly effective for calculating molecular geometries and vibrational frequencies of organic molecules. researchgate.netniscpr.res.in DFT calculations can predict optimized molecular structures, bond lengths, bond angles, and torsional angles, which can be compared with experimental data obtained from techniques like X-ray diffraction or electron diffraction.

Studies on nitroaromatic compounds, including derivatives of anisole (B1667542) and nitrobenzene (B124822), have extensively utilized DFT calculations to determine optimized molecular geometries and predict vibrational spectra. researchgate.netresearchgate.netelixirpublishers.comnih.gov The calculated vibrational frequencies (e.g., from IR and Raman spectroscopy) can be compared with experimental spectra to aid in peak assignment and to validate the theoretical model. researchgate.netresearchgate.netelixirpublishers.comnih.gov Different basis sets and functionals within DFT (e.g., B3LYP with basis sets like 6-311++G(d,p)) are employed to achieve good agreement between calculated and experimental data. researchgate.netresearchgate.netelixirpublishers.comnih.gov

For this compound or its derivatives, DFT calculations can provide insights into the preferred conformation, the planarity of the nitro group relative to the phenyl ring, and the distribution of electron density. These calculations can also be used to compute properties like dipole moments and molecular electrostatic potential surfaces, which are relevant to understanding intermolecular interactions and reactivity.

Ab Initio Calculations for Electronic Structure

Ab initio methods, based on first principles of quantum mechanics, aim to solve the electronic Schrödinger equation without recourse to experimental data. These methods, such as Hartree-Fock (HF) and post-HF methods, can provide detailed information about the electronic structure of molecules, including molecular orbitals (e.g., HOMO and LUMO), charge distribution, and electronic transitions. niscpr.res.inresearchgate.netscispace.comaip.org

While computationally more demanding than DFT, ab initio calculations can offer a more rigorous treatment of electron correlation, which is important for accurately describing electronic properties. Studies on nitroaromatic compounds have used ab initio methods, often in conjunction with DFT, to investigate electronic structure and related properties. researchgate.netniscpr.res.inresearchgate.netnih.govscispace.comaip.org For example, ab initio calculations have been employed to study the polarizability and electronic structure of nitroanisole and related compounds. scispace.com The results from ab initio calculations, such as HOMO-LUMO energy gaps, can provide insights into the molecule's reactivity and charge transfer characteristics. researchgate.netnih.gov

Combining ab initio calculations with spectroscopic techniques like microwave spectroscopy has also been used to determine the molecular structure of compounds like this compound, allowing for comparison between experimental rotational constants and theoretically predicted structural parameters. researchgate.net

Environmental Fate and Biotransformation of 4 Nitroanisole

Aerobic Biodegradation Pathways